2-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Description
2-Fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2,3-triazole core substituted with a pyridin-3-yl group at the 1-position and a fluorinated benzene ring. This compound integrates structural motifs associated with bioactivity, including the sulfonamide moiety (known for antimicrobial and enzyme-inhibitory properties) and the triazole ring (valued in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities) .
Properties
IUPAC Name |
2-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-13-5-1-2-6-14(13)23(21,22)17-8-11-10-20(19-18-11)12-4-3-7-16-9-12/h1-7,9-10,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCWQMFVFNMVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: The benzenesulfonamide moiety can be introduced through the reaction of a sulfonyl chloride with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to the electron-withdrawing nature of the fluorine.
Oxidation and Reduction: The triazole and pyridine rings can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the fluorine atom could yield various substituted derivatives, while coupling reactions could produce larger, more complex molecules.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. Compounds similar to 2-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 10 μg/mL .
- Antifungal Properties :
-
Cancer Research :
- Derivatives of triazoles have been investigated for their anticancer properties. They can inhibit specific enzymes involved in cancer cell proliferation. The unique structure of this compound may enhance its efficacy against certain cancer types by targeting metabolic pathways critical for tumor growth .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods:
- Click Chemistry : This approach utilizes copper-catalyzed azide-alkyne cycloaddition to create triazole linkages efficiently. Such methodologies have been pivotal in developing diverse triazole-containing compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (EWGs), such as fluorine or chlorine on the aromatic ring, has been shown to enhance antibacterial activity by increasing the compound's lipophilicity and binding affinity to bacterial targets .
Case Studies
Several case studies illustrate the effectiveness of similar compounds:
- Antibacterial Studies : A series of sulfonamide derivatives were tested against S. aureus, showing that modifications at the para position significantly affected their MIC values .
- Triazole Derivatives in Cancer Treatment : Research demonstrated that triazole-containing compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds or van der Waals interactions. The triazole and pyridine rings can interact with enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, highlighting substituent effects on activity and physicochemical characteristics:
Key Observations:
Substituent Effects on Bioactivity: Lipophilicity: The dodecyl chain in 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide enhances membrane penetration, critical for antifungal activity . Electron-Withdrawing Groups: Chlorine substituents in 4-amino-N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide improve antimicrobial potency, likely by increasing electrophilicity . Pyridine vs. Benzyl: The pyridin-3-yl group in the target compound may enhance solubility or target specificity compared to benzyl-substituted analogs .
Physical Properties: Melting Points: Fluorinated and chlorinated analogs exhibit higher melting points (e.g., 189–190°C for compound 8b ), suggesting stronger intermolecular forces.
Therapeutic Applications :
- Antimicrobial vs. Imaging Probes : While most triazole-sulfonamides target microbes , analogs like the hydroxamate-based compound in are designed for matrix metalloproteinase (MMP) inhibition, indicating divergent applications .
Biological Activity
The compound 2-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising a fluorobenzene moiety linked to a pyridine and a 1,2,3-triazole ring. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds containing triazole and sulfonamide functionalities often exhibit diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can enhance the solubility and bioavailability of the compound.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of triazoles have shown significant cytotoxicity against various cancer cell lines. In one study, a related triazole compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer types, including colon adenocarcinoma and lung carcinoma .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (Caco-2) | 92.4 |
| Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Human Cervical Carcinoma (HeLa) | 78.5 |
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves inhibition of bacterial folic acid synthesis.
Anti-inflammatory Effects
Triazole derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that the compound may hold potential for treating inflammatory diseases.
Case Studies
- Cytotoxicity Assays : A study involving the assessment of cytotoxic effects on HeLa cells revealed that the compound induced apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, and how can purity be ensured?
- Methodology :
- Click Chemistry : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This method is efficient for regioselective triazole synthesis under mild conditions (e.g., sodium ascorbate and CuSO₄ in THF/H₂O) .
- Sulfonamide Coupling : React 2-fluorobenzenesulfonyl chloride with the triazole-methylamine intermediate. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>98%) and NMR (absence of residual solvents) .
- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if unreacted starting materials persist.
Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
- Spectroscopic Validation :
- NMR : Assign peaks using - and -NMR to confirm the triazole (δ 8.1–8.3 ppm for pyridyl protons), sulfonamide (δ 3.5–4.0 ppm for CH₂), and fluorine substituents.
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in a research laboratory?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store in airtight containers at –20°C, away from light and moisture.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Reference safety data for structurally related sulfonamides (e.g., acute toxicity LD₅₀ > 2000 mg/kg in rodents) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., carbonic anhydrase)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group (a known zinc-binding motif) and the enzyme’s active site. Validate with molecular dynamics simulations (e.g., 100 ns runs in GROMACS) to assess stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy. Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Case Example : If NMR suggests a planar triazole ring but X-ray data shows puckering:
- Cross-Validation : Re-examine crystal quality (e.g., twinning, disorder) using PLATON or OLEX2. Re-refine with SHELXL’s TWIN/BASF commands .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental bond lengths/angles .
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life () and intrinsic clearance .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates potential drug-drug interactions .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral Resolution :
- Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings for stereocontrolled triazole formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Root Cause : Theoretical calculations (e.g., XLogP3) may overlook solvent effects or conformational flexibility.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
